2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one
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Overview
Description
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2-ethylpiperidino)-1-propanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with bromo, difluoromethyl, and methyl groups, along with an ethylpiperidino group attached to a propanone moiety.
Preparation Methods
The synthesis of 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2-ethylpiperidino)-1-propanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the bromo, difluoromethyl, and methyl substituents. The final step involves the attachment of the ethylpiperidino group to the propanone moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2-ethylpiperidino)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the bromo or difluoromethyl groups.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2-ethylpiperidino)-1-propanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antifungal or antibacterial properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2-ethylpiperidino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2-ethylpiperidino)-1-propanone can be compared with other similar compounds, such as:
- 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides These compounds share structural similarities but differ in their substituents and functional groups, leading to unique properties and applications. The uniqueness of 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2-ethylpiperidino)-1-propanone lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22BrF2N3O |
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Molecular Weight |
378.26 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H22BrF2N3O/c1-4-11-7-5-6-8-20(11)15(22)10(3)21-9(2)12(16)13(19-21)14(17)18/h10-11,14H,4-8H2,1-3H3 |
InChI Key |
YJSNQDXTPHOWQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C(C)N2C(=C(C(=N2)C(F)F)Br)C |
Origin of Product |
United States |
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